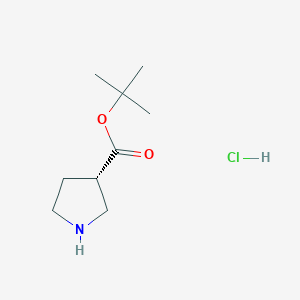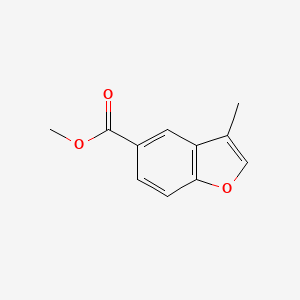
(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol is a chiral compound with a unique structure that includes a dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol typically involves the formation of the dioxepane ring followed by the introduction of the amino group. One common method involves the cyclization of a suitable diol precursor with a protecting group, followed by deprotection and amination. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dioxepane derivatives.
Scientific Research Applications
(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the dioxepane ring provides a rigid framework that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol include other dioxepane derivatives and amino alcohols. Examples include:
- (5S,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-ol
- (5S,6R)-6-methylamino-2,2-dimethyl-1,3-dioxepan-5-ol
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a dioxepane ring. This unique combination of features allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
402829-41-8 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




